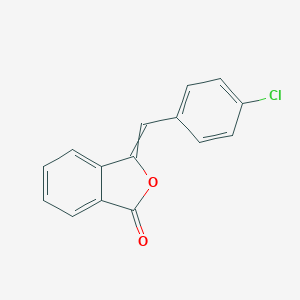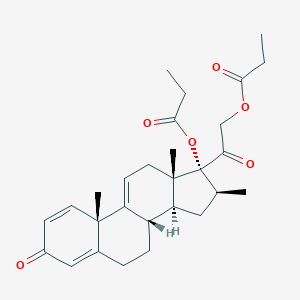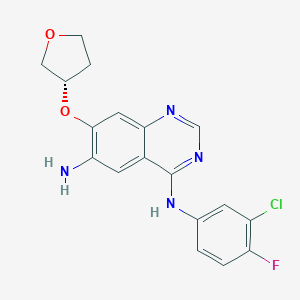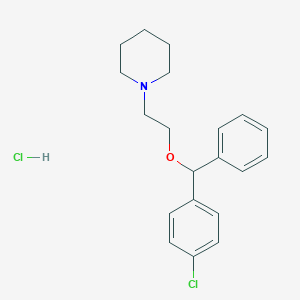
Cloperastine hydrochloride
Overview
Description
Cloperastine hydrochloride is an antitussive and antihistamine that is marketed as a cough suppressant . It is used in the forms of cloperastine hydrochloride and cloperastine fendizoate, and is marketed under brand names such as Hustazol, Nitossil, and Seki .
Synthesis Analysis
The synthesis of Cloperastine involves several steps . The halogenation of 4-Chlorobenzhydrol with phosphorus tribromide in tetrachloromethane gives 1-(Bromophenylmethyl)-4-chlorobenzene. This is then treated with ethylenechlorohydrin to give 1-(4-Chlorobenzhydryl)oxy-2-chloroethane. The final reaction with piperidine completes the synthesis of Cloperastine .
Molecular Structure Analysis
The molecular formula of Cloperastine hydrochloride is C20H24ClNO.HCl . Its average molecular weight is 366.32 Da . The structure of Cloperastine hydrochloride can be represented by the SMILES notation: Clc1ccc(cc1)C(OCCN2CCCCC2)c3ccccc3 .
Physical And Chemical Properties Analysis
Cloperastine hydrochloride has a molecular formula of C20H24ClNO.HCl and a molecular weight of 366.32 . Further details about the physical and chemical properties of Cloperastine hydrochloride are not available in the retrieved data.
Scientific Research Applications
Cough Suppressant Research
Cloperastine hydrochloride is widely recognized for its cough suppressant properties. It acts on the central nervous system to alleviate cough symptoms associated with respiratory diseases such as colds, acute bronchitis, and chronic bronchitis .
Pharmacokinetics and Bioequivalence Studies
Researchers have conducted studies to evaluate the pharmacokinetics (PK), bioequivalence (BE), and safety effects of cloperastine, comparing generic test tablets with original reference tablets .
Analytical Standard for Quantification
In scientific research, cloperastine hydrochloride may be used as an analytical standard for the quantification of cloperastine in biological samples using techniques like liquid chromatography coupled to tandem mass spectrometry .
Bronchorelaxant and Antihistaminic Activity
Cloperastine has been shown to possess dual activity as a mild bronchorelaxant and has antihistaminic activity, which is beneficial in treating various types of cough without acting on the central nervous system or the respiratory center .
Machine Learning Model Training
The structured datasets of cloperastine can be used to build, train, and validate predictive machine-learning models , which is an emerging field in pharmaceutical research .
Antiproliferative Effects on Cancer Cells
Recent studies suggest that cloperastine can significantly inhibit the proliferation of esophageal squamous cell carcinoma (ESCC) cells, indicating its potential application in cancer research .
Therapeutic Use in Antitussive Agents
Levocloperastine, a novel antitussive derived from cloperastine, has a distinct pharmacological profile and acts on both the central bulbar cough center and peripheral receptors in the tracheobronchial tree .
Safety And Hazards
Cloperastine hydrochloride should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
The pharmacokinetics, bioequivalence, and safety effects of the generic test tablet of Cloperastine have been evaluated after single-dose administration of Cloperastine, compared with the original reference tablet of Cloperastine . The study concluded that the test and reference preparations were bioequivalent under both fasting and postprandial conditions . Food has no significant effect on the absorption of Cloperastine . Moreover, both preparations were well tolerated .
properties
IUPAC Name |
1-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO.ClH/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22;/h1,3-4,7-12,20H,2,5-6,13-16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPLRYRWJLTVAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3703-76-2 (Parent) | |
| Record name | Cloperastine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014984680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5045413 | |
| Record name | Cloperastine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cloperastine hydrochloride | |
CAS RN |
14984-68-0, 3703-76-2 | |
| Record name | Cloperastine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14984-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cloperastine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014984680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cloperastine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758635 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cloperastine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-[(4-chlorophenyl)phenylmethoxy]ethyl]piperidinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.501 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOPERASTINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PI4N7C63ND | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What analytical methods are commonly used to quantify cloperastine hydrochloride in pharmaceutical preparations?
A1: High-Performance Liquid Chromatography (HPLC) is widely employed for the quantification of cloperastine hydrochloride. [, ] One study utilized an Agilent C18 column with a mobile phase consisting of 0.02 mol·L-1 KH2PO4-methanol (30:70, triethylamine 1.0 mL, adjusted to pH=3.5 with phosphoric acid) at a flow rate of 1.0 mL·min-1, with detection at a wavelength of 225 nm. [] Another study utilized a Waters X-Terra C18 column (4.6mm×250mm, 5 μm) and a mobile phase of 1% acetic acid solution (pH adjusted to 3.7 with diethylamine)-methanol (50:50) with detection at 226 nm. [] Additionally, a flow injection chemiluminescence method has been developed for cloperastine hydrochloride analysis. [] This method utilizes the chemiluminescence reaction between cerium(IV) and sodium sulfite, where cloperastine hydrochloride enhances the signal, allowing for its detection. []
Q2: Can you elaborate on the application of the flow-injection chemiluminescence method for cloperastine hydrochloride determination?
A2: This method offers a sensitive and selective approach for quantifying cloperastine hydrochloride in pharmaceutical formulations. [] The reaction involves injecting cloperastine hydrochloride into a mixture of cerium(IV) and sodium sulfite after their initial chemiluminescence reaction is complete. [] This causes an enhancement of the chemiluminescence signal, which is directly proportional to the cloperastine hydrochloride concentration. [] The method demonstrated good linearity within a specific concentration range and a low detection limit. []
Q3: What are some identified impurities in cloperastine hydrochloride, and how are they monitored?
A3: While specific impurities aren't detailed in the provided abstracts, HPLC is highlighted as a method for identifying and quantifying related substances in cloperastine hydrochloride. [] The presence of these impurities, even in small amounts, can potentially impact the safety and efficacy of the drug product. Therefore, monitoring and controlling these impurities during manufacturing is crucial to ensure the quality of cloperastine hydrochloride. []
Q4: Have there been any studies on improving the palatability of cloperastine hydrochloride formulations?
A4: Yes, research has explored taste-masking strategies for cloperastine hydrochloride in oral dispersible tablets (ODTs). [] One study investigated the use of lyophilization and the incorporation of Eudragit E PO® to mask the bitter taste of the drug. [] This approach aimed to enhance patient compliance, particularly in pediatric formulations, by improving the overall palatability of the medication. []
Q5: How is the content uniformity of cloperastine hydrochloride assessed in combination drug products?
A5: HPLC plays a crucial role in determining the content uniformity of cloperastine hydrochloride, especially in formulations containing multiple active ingredients. [] One study focused on a compound paracetamol, caffeine, and pseudoephedrine hydrochloride capsule formulation. [] The researchers successfully employed HPLC to quantify cloperastine hydrochloride within this multi-drug matrix, showcasing the method's specificity and accuracy. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



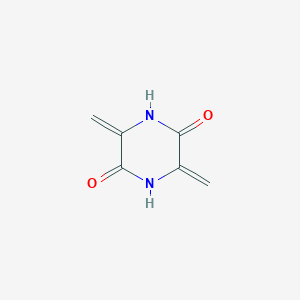
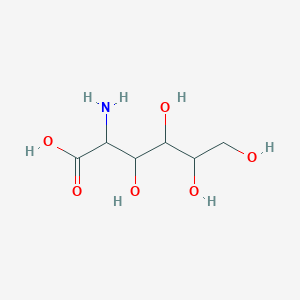

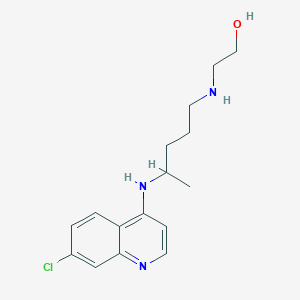

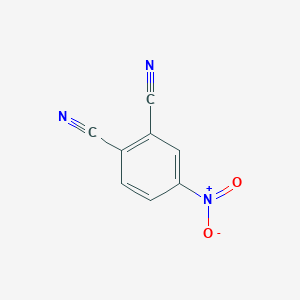
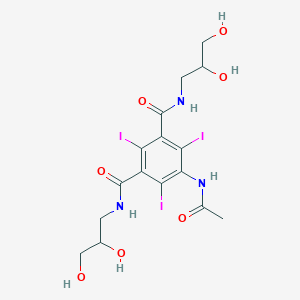
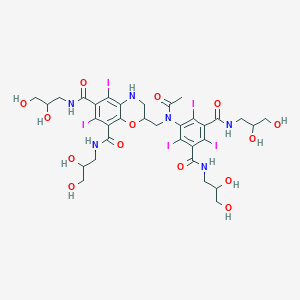
![3-Amino-5-[[[2,3-bis(acetyloxy)propyl]amino]carbonyl]-2,4,6-triiodo-benzoic Acid](/img/structure/B195382.png)


